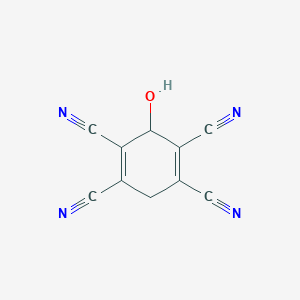
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with hydroxyl and tetracarbonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile can be achieved through several methods. One common approach involves the self-condensation of diethyl acetonedicarboxylate, followed by oxidation with nitrogen oxides in the presence of a molecular sieve . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitrogen oxides in the presence of molecular sieves are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Substituted cyclohexadiene derivatives.
Applications De Recherche Scientifique
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound’s unique structure allows it to participate in resonance-stabilized carbocation formation, which is crucial for its reactivity in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile: Similar structure but with oxo groups instead of hydroxyl groups.
1,2,4,5-Benzenetetracarbonitrile: A benzene ring with four nitrile groups, lacking the hydroxyl and diene features.
Uniqueness
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile is unique due to its combination of hydroxyl and tetracarbonitrile groups on a cyclohexadiene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
789476-49-9 |
|---|---|
Formule moléculaire |
C10H4N4O |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
3-hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile |
InChI |
InChI=1S/C10H4N4O/c11-2-6-1-7(3-12)9(5-14)10(15)8(6)4-13/h10,15H,1H2 |
Clé InChI |
SGVGRMYGOCIZMV-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(C(=C1C#N)C#N)O)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
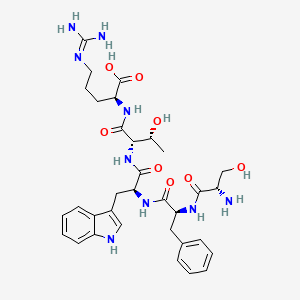
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
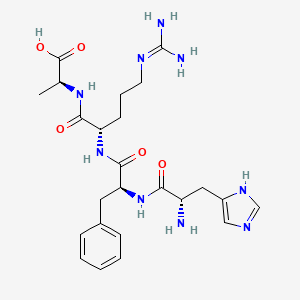
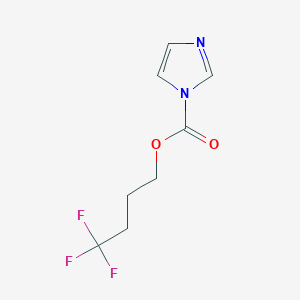
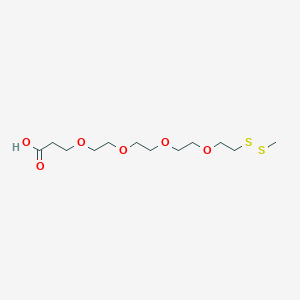
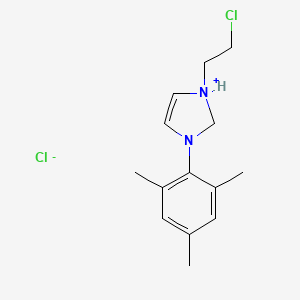
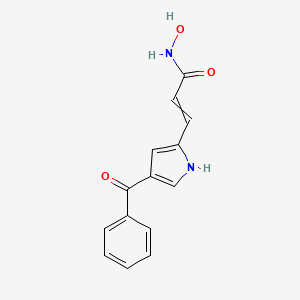
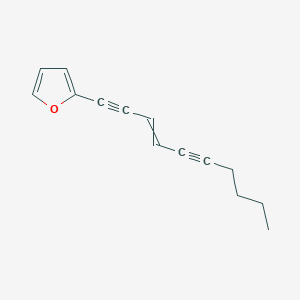
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
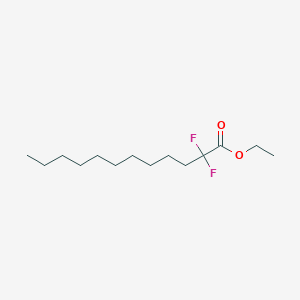
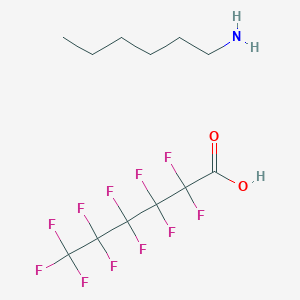
![2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol](/img/structure/B14225100.png)
![3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14225102.png)
